molecular formula C11H16ClN B13491790 (3-(1-Methylcyclopropyl)phenyl)methanamine hydrochloride

(3-(1-Methylcyclopropyl)phenyl)methanamine hydrochloride

Cat. No.: B13491790
M. Wt: 197.70 g/mol
InChI Key: YQLABEZGJAHOCP-UHFFFAOYSA-N
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Description

(3-(1-Methylcyclopropyl)phenyl)methanamine hydrochloride: is a chemical compound with a unique structure that includes a cyclopropyl group attached to a phenyl ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1-Methylcyclopropyl)phenyl)methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Attachment to the Phenyl Ring: The cyclopropyl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction.

    Introduction of the Methanamine Group:

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methanamine group is oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products:

    Oxidation: Imines, nitriles

    Reduction: Amine derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biology:

    Biochemical Studies: The compound is used in studies to understand its interaction with biological macromolecules.

Medicine:

    Drug Development: It is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry:

    Material Science: The compound is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which (3-(1-Methylcyclopropyl)phenyl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

  • (3-(Cyclopropyl)phenyl)methanamine hydrochloride
  • (3-(1-Methylcyclopropyl)phenyl)ethanamine hydrochloride

Comparison:

  • Structural Differences: The presence of the methyl group in (3-(1-Methylcyclopropyl)phenyl)methanamine hydrochloride distinguishes it from its analogs, affecting its reactivity and interaction with biological targets.
  • Unique Properties: The unique structure of this compound imparts specific chemical and biological properties, making it valuable in various applications.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

[3-(1-methylcyclopropyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-11(5-6-11)10-4-2-3-9(7-10)8-12;/h2-4,7H,5-6,8,12H2,1H3;1H

InChI Key

YQLABEZGJAHOCP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CC=CC(=C2)CN.Cl

Origin of Product

United States

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